

# Application Notes and Protocols for Standardized IND81 Diabetic Foot Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | IND81   |           |
| Cat. No.:            | B608096 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, standardized procedure for the **IND81** diabetic foot risk assessment. This protocol is designed to ensure consistent and reproducible evaluation of diabetic foot complications for clinical research, and drug development.

## Introduction

Diabetic foot ulcers are a common and serious complication of diabetes, often leading to infection, hospitalization, and amputation.[1][2][3] The IND81 indicator, as defined by the National Institute for Health and Care Excellence (NICE), provides a framework for a standardized annual foot examination and risk classification for all individuals with diabetes.[4] [5] This assessment is crucial for identifying patients at increased risk of developing foot ulcers and for implementing preventative strategies.

The core components of the **IND81** assessment include testing for peripheral neuropathy, assessing peripheral arterial disease, and examining for foot deformities and other skin changes.[5] This document outlines the standardized protocols for each of these components, provides a structured risk classification system, and details the underlying pathophysiological signaling pathways.

# **Quantitative Data Summary**



The following tables summarize the prevalence of diabetic foot risk categories from various studies. These classifications are based on the International Working Group on the Diabetic Foot (IWGDF) guidelines, which closely align with the **IND81** risk categories.

Table 1: Prevalence of Diabetic Foot Risk Categories in a Tertiary Care Center in India[6]

| Risk Category | Description                                                                           | Prevalence (%) |
|---------------|---------------------------------------------------------------------------------------|----------------|
| Category 0    | No Loss of Protective<br>Sensation (LOPS), No<br>Peripheral Arterial Disease<br>(PAD) | 48             |
| Category 1    | LOPS with or without deformity                                                        | 33             |
| Category 2    | PAD with or without LOPS                                                              | 19             |

Table 2: Prevalence of Diabetic Foot Risk Categories in a Chinese Tertiary Hospital[7]

| Risk Category (IWGDF)  | Description                                       | Prevalence (%) |
|------------------------|---------------------------------------------------|----------------|
| Group 0 (Low Risk)     | No Peripheral Sensory<br>Neuropathy (PSN), No PAD | 35.1           |
| Group 1                | PSN or PAD                                        | 15.9           |
| Group 2                | PSN and PAD, or PSN/PAD with deformity            | 36.5           |
| Group 3 (Highest Risk) | History of ulceration or amputation               | 12.5           |

Table 3: Prevalence of Diabetic Foot Risk Categories in a Peruvian Public Hospital (IWGDF 2019 Criteria)[5]



| Risk Category       | Description                                                        | Prevalence (%) |
|---------------------|--------------------------------------------------------------------|----------------|
| R0 (Low Risk)       | No PAD and no Peripheral<br>Neuropathy (PN)                        | 45.7           |
| R1 (Moderate Risk)  | PAD or PN                                                          | 27.9           |
| R2 (High Risk)      | PAD + PN, or PAD/PN + deformity                                    | 8.7            |
| R3 (Very High Risk) | PAD or PN + history of ulcer/amputation or end-stage renal disease | 7.7            |

Table 4: Correlation of Risk Factors with Diabetic Foot Ulceration

| Risk Factor                 | Association with Ulceration                                                                       |
|-----------------------------|---------------------------------------------------------------------------------------------------|
| Peripheral Neuropathy       | A predominant factor for foot ulceration, as the insensate foot is prone to trauma.[8]            |
| Peripheral Arterial Disease | Worsens the morbidity and mortality of diabetic foot syndrome and increases amputation rates. [8] |
| Foot Deformity              | A key risk factor that can lead to increased pressure and ulceration.[9][10]                      |

# Experimental Protocols Assessment of Peripheral Neuropathy: 10g Monofilament Test

This test assesses the loss of protective sensation (LOPS) in the feet.

### Materials:

• 10g (Semmes-Weinstein 5.07) monofilament



#### Procedure:

- Patient Preparation: The patient should be in a relaxed position, either supine or sitting with their feet supported. Ask the patient to close their eyes during the test.[11][12]
- Demonstration: First, apply the monofilament to the patient's arm or hand to demonstrate the sensation they should expect to feel.[13]
- Test Sites: Test the following five sites on the plantar surface of each foot: the pulp of the 1st and 3rd toes, and the 1st, 3rd, and 5th metatarsal heads.[14] This makes a total of 10 sites.
- Application Technique:
  - Apply the monofilament perpendicular to the skin surface.[13][14]
  - Apply enough force to cause the filament to bend or buckle.[11][14] The application, hold, and release should take approximately 1-2 seconds.[13]
  - Do not apply the monofilament to areas of callus, scar, or ulceration.[11][14]
  - Do not slide the filament across the skin.[11]
- Patient Response: Ask the patient to say "yes" each time they feel the filament.[14]
- Scoring: Record the number of sites where the patient correctly identifies the sensation. An
  inability to feel the monofilament at one or more sites on either foot is indicative of LOPS.[13]
  A score of 8 or less out of 10 is indicative of neuropathy.[13]

# Assessment of Peripheral Arterial Disease: Pulse Palpation

This assessment screens for the presence of peripheral arterial disease (PAD).

#### Materials:

None (Doppler ultrasound can be used for confirmation if pulses are not palpable).

#### Procedure:



- Patient Position: The patient should be in a supine position with their feet relaxed.
- Palpation Sites: Palpate for the dorsalis pedis (DP) and posterior tibial (PT) pulses on each foot.[12][15][16]
  - Dorsalis Pedis: Located on the dorsum of the foot, just lateral to the extensor tendon of the great toe.[17]
  - Posterior Tibial: Located behind and slightly below the medial malleolus of the ankle.[17]
- Palpation Technique: Use the tips of two or three fingers to lightly palpate the pulse sites.[15]
- Grading of Pulses:
  - Present: A palpable pulse is detected.
  - Absent: No pulse is detected.
  - For screening purposes, simply recording the presence or absence of at least one pulse in each foot is sufficient.[15][18]
- Interpretation: The absence of both the DP and PT pulses in a foot is a strong indicator of PAD.

# **Assessment of Foot Deformity and Skin Changes**

A visual inspection of the feet for any structural abnormalities or skin changes that could increase ulcer risk.

#### Procedure:

- Visual Inspection: Thoroughly inspect both feet, including the soles, heels, and between the toes.
- Common Deformities: Look for common foot deformities such as:[9]
  - Hammer or claw toes: Toes that are bent into a claw-like position.
  - Hallux valgus (bunion): A bony bump that forms on the joint at the base of the big toe.



- Charcot foot: A severe deformity resulting from nerve damage.
- Prominent metatarsal heads.
- Skin Changes: Examine the skin for:
  - Calluses or corns: Thickened areas of skin, especially over bony prominences.
  - Dryness, cracking, or fissures.
  - Signs of fungal infection.
  - Changes in color or temperature.

# **IND81** Risk Classification

Based on the findings from the experimental protocols, patients are classified into one of the following risk categories:

| Risk Category  | Characteristics                                                                             |
|----------------|---------------------------------------------------------------------------------------------|
| Low Risk       | Normal sensation and palpable pulses.                                                       |
| Increased Risk | Neuropathy (LOPS) or absent pulses.                                                         |
| High Risk      | Neuropathy or absent pulses plus deformity or skin changes, or a history of previous ulcer. |
| Ulcerated Foot | Presence of an active foot ulcer.                                                           |

# **Visualization of Pathophysiological Pathways**

The development of diabetic foot complications is multifactorial, with hyperglycemia being the central initiating factor. The following diagrams illustrate the key signaling pathways involved in diabetic peripheral neuropathy and peripheral arterial disease.





Click to download full resolution via product page

Caption: Workflow for IND81 Diabetic Foot Risk Assessment.





Click to download full resolution via product page

Caption: Signaling Pathways in Diabetic Peripheral Neuropathy.





Click to download full resolution via product page

Caption: Pathophysiology of Peripheral Arterial Disease in Diabetes.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Neuropathy and Peripheral Arterial Disease: A Dangerous Combination for Individuals
   With Diabetes PodiatryCare, P.C. and the Heel Pain Center [ctfoot.com]
- 2. Comprehensive review on diabetic foot ulcers and neuropathy: Treatment, prevention and management PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Diabetic peripheral neuropathy: pathogenetic mechanisms and treatment [ouci.dntb.gov.ua]
- 5. Prevalence of Foot At-Risk and its Associated Characteristics among Outpatients with DiabetesMellitus in a Peruvian Public Hospital PMC [pmc.ncbi.nlm.nih.gov]
- 6. Categories of foot at risk in patients of diabetes at a tertiary care center: Insights into need for foot care PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Diabetic foot ulcers: Classification, risk factors and management PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesonthenet.com [diabetesonthenet.com]
- 11. Diabetic Wound Care: Monofilament Testing | WCEI [blog.wcei.net]
- 12. How to perform a diabetes foot check | RCN Magazine | Royal College of Nursing [rcn.org.uk]
- 13. gpnotebook.com [gpnotebook.com]
- 14. royaldevon.nhs.uk [royaldevon.nhs.uk]
- 15. wounds-me.com [wounds-me.com]
- 16. droracle.ai [droracle.ai]
- 17. nursingcenter.com [nursingcenter.com]



- 18. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for Standardized IND81 Diabetic Foot Risk Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608096#standardized-procedure-for-ind81-diabetic-foot-risk-assessment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com